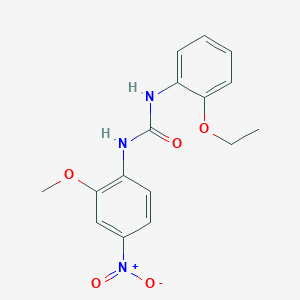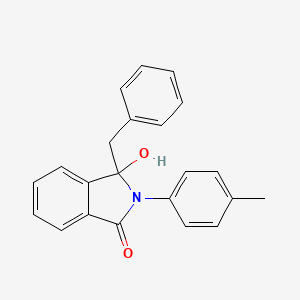![molecular formula C17H14N4O5 B4127855 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4127855.png)
2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide, also known as MNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has antioxidant activity, which may contribute to its anticancer and antibacterial properties. 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has also been found to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide in lab experiments is its low toxicity. 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been found to have low toxicity in both in vitro and in vivo studies. Another advantage is its high solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide is its low stability in aqueous solutions, which may affect its efficacy in certain applications.
Orientations Futures
For research on 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide include the development of 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide-based drugs, investigation of its potential as a neuroprotective agent, and optimization of the synthesis method.
Applications De Recherche Scientifique
2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been extensively studied for its potential applications in various fields of science. One of the primary research areas is its use as an anticancer agent. Studies have shown that 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has been found to induce cell cycle arrest, apoptosis, and inhibition of tumor growth.
Another area of research is the use of 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide as an antibacterial and antifungal agent. Studies have shown that 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. 2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide has also been found to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-[(3-methyl-1-benzofuran-2-carbonyl)amino]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-10-13-4-2-3-5-14(13)26-15(10)16(22)19-20-17(23)18-11-6-8-12(9-7-11)21(24)25/h2-9H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRPDAHAWAGBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



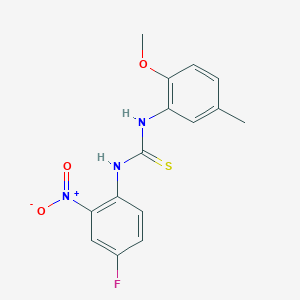
![ethyl 5-benzyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4127781.png)
![methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4127786.png)
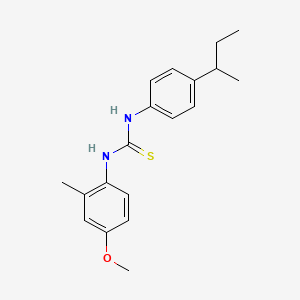
![methyl 3-chloro-6-[({2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4127807.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4127815.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4127816.png)
![4-(4-{[2-(propylthio)pyrimidin-5-yl]methyl}piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B4127821.png)
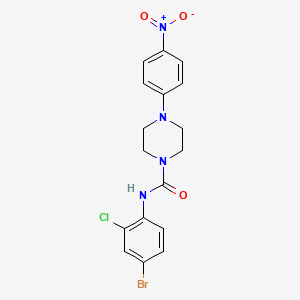
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B4127844.png)


